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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Chloroethyl)azepane hydrochloride is a heterocyclic compound of interest in medicinal

chemistry and drug development. It serves as a versatile building block for the synthesis of

various pharmaceutical agents. The azepane ring, a seven-membered saturated heterocycle

containing a nitrogen atom, is a structural motif found in a number of biologically active

molecules. The presence of a reactive chloroethyl side chain allows for further molecular

elaboration, making this compound a key intermediate in the synthesis of more complex drug

candidates.

This technical guide provides a comprehensive overview of the spectral data of 1-(2-
Chloroethyl)azepane hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public

experimental data for this specific salt, this guide presents a combination of available data for

the free base and predicted spectral features based on the compound's structure. Detailed

experimental protocols for acquiring this data are also provided, along with a schematic for its

synthesis.
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NMR spectroscopy is an essential analytical technique for elucidating the structure of organic

molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-
(2-Chloroethyl)azepane hydrochloride.

Table 1: Predicted ¹H NMR Spectral Data of 1-(2-Chloroethyl)azepane Hydrochloride

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 - 3.8 Triplet 2H N-CH₂-CH₂-Cl

~3.2 - 3.5 Triplet 2H N-CH₂-CH₂-Cl

~3.0 - 3.3 Multiplet 4H
-N-CH₂- (azepane

ring)

~1.6 - 1.9 Multiplet 8H -CH₂- (azepane ring)

Note: Predictions are based on the structure and typical chemical shifts for similar functional

groups. The presence of the hydrochloride salt may cause slight downfield shifts, particularly

for protons alpha to the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data of 1-(2-Chloroethyl)azepane Hydrochloride

Chemical Shift (δ) ppm Assignment

~55 - 60 CH₂-N (ethyl chain)

~50 - 55 CH₂-N (azepane ring)

~40 - 45 CH₂-Cl

~25 - 30 -CH₂- (azepane ring)

~22 - 27 -CH₂- (azepane ring)

Note: These are predicted chemical shifts. Actual experimental values may vary.
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IR spectroscopy provides information about the functional groups present in a molecule. The

following table lists the expected characteristic absorption bands for 1-(2-Chloroethyl)azepane
hydrochloride.

Table 3: Predicted IR Absorption Bands for 1-(2-Chloroethyl)azepane Hydrochloride

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (aliphatic)

2700 - 2250 Broad, Strong N-H stretch (ammonium salt)

1470 - 1440 Medium C-H bend (scissoring)

750 - 650 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The following table outlines the expected major fragments for 1-(2-

Chloroethyl)azepane.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-(2-Chloroethyl)azepane (Free

Base)

m/z Ion

161/163 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)

126 [M - Cl]⁺

98 [Azepane-CH₂]⁺

84 [Azepane]⁺

Note: The data is for the free base as the hydrochloride salt is not typically analyzed directly by

electron ionization MS. The presence of chlorine will result in a characteristic M+2 peak with an

intensity of approximately one-third of the molecular ion peak.
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Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 1-(2-Chloroethyl)azepane hydrochloride.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated

Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

The NMR spectra can be acquired on a 300, 400, or 500 MHz spectrometer.

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 220

ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

longer acquisition time and a larger number of scans are required.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 1-(2-Chloroethyl)azepane hydrochloride sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an ATR accessory.
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Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

A background spectrum of the clean ATR crystal should be acquired and subtracted from the

sample spectrum.

Signal averaging of 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of the free base, 1-(2-Chloroethyl)azepane, in a volatile organic

solvent such as methanol or dichloromethane. The hydrochloride salt is generally not

suitable for direct EI-MS analysis due to its low volatility. The free base can be generated by

neutralization with a suitable base.

The sample can be introduced into the mass spectrometer via a direct insertion probe or

through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

For GC-MS analysis, a capillary column suitable for the separation of amines should be

used.

The mass spectrometer is typically operated in EI mode with an ionization energy of 70 eV.

The mass spectrum is scanned over a mass range of m/z 40 to 400.

Synthesis Pathway
The synthesis of 1-(2-Chloroethyl)azepane hydrochloride can be achieved through a multi-

step process starting from azepane. A common route involves the initial reaction of azepane

with 2-chloroethanol to yield N-(2-hydroxyethyl)azepane. This intermediate is then chlorinated

using a reagent such as thionyl chloride to produce 1-(2-chloroethyl)azepane. Finally, the

hydrochloride salt is formed by treating the free base with hydrogen chloride.
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Caption: Synthesis of 1-(2-Chloroethyl)azepane hydrochloride.

To cite this document: BenchChem. [Spectral Data of 1-(2-Chloroethyl)azepane
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046935#spectral-data-of-1-2-chloroethyl-azepane-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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